![molecular formula C9H9BrO3 B3060420 Methyl 2-(3-bromo-4-hydroxyphenyl)acetate CAS No. 34918-57-5](/img/structure/B3060420.png)
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate
Overview
Description
“Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is represented by the InChI code: 1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C . .Scientific Research Applications
Coumarin Derivatives
Coumarins are a class of compounds known for their diverse biological activities. Methyl 2-(3-bromo-4-hydroxyphenyl)acetate can participate in reactions leading to coumarin derivatives. These derivatives exhibit antiviral, antioxidant, and anti-inflammatory properties. Researchers have explored their potential as therapeutic agents against various diseases .
Simulation Visualizations
Beyond its practical applications, Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is also relevant in computational chemistry. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound to generate impressive simulation visualizations .
Safety and Hazards
“Methyl 2-(3-bromo-4-hydroxyphenyl)acetate” is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is a complex organic compound with a molecular weight of 245.07 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base . This interaction can lead to changes in the target’s structure or function. More detailed information about this compound’s interaction with its targets is currently unavailable and requires further investigation.
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can impact various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability
Result of Action
Given the compound’s potential to form halogen bonds with its targets, it may induce structural or functional changes at the molecular level . .
Action Environment
The action, efficacy, and stability of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other molecules in its environment. More research is needed to fully understand how these and other environmental factors influence the compound’s action.
properties
IUPAC Name |
methyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFTMDYVSKEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442820 | |
Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | |
CAS RN |
34918-57-5 | |
Record name | methyl 3-bromo-4-hydroxy-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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